6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKWCVPCDRSPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198088 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-30-6 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49844-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid typically involves the bromination of tetrahydro-1H-carbazole-1-carboxylic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid to related compounds are summarized below, with key differences highlighted:
Table 1: Structural and Functional Comparison of Tetrahydrocarbazole Derivatives
Key Analysis:
Halogen Substitution :
- Bromine vs. chlorine at C6 alters molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and steric/electronic profiles. Bromine’s larger size may enhance lipophilicity and influence binding interactions .
- The 6-bromo derivative’s synthesis yield (87.6%) is comparable to its chloro analog, suggesting similar reactivity in hydrolysis reactions.
Functional Group Variations: Replacement of the carboxylic acid (COOH) with a ketone (C=O) or methyl group reduces polarity and hydrogen-bonding capacity, impacting solubility and target interactions .
This suggests that the 6-bromo-carbazole derivative may similarly interact with neurotransmitter receptors, though direct evidence is lacking. Pyridoindole analogs (e.g., 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) exhibit distinct pharmacophores due to fused pyridine rings, limiting direct comparison .
Synthetic Accessibility: The target compound’s synthesis via ester hydrolysis is straightforward (87.6% yield) , whereas 6-bromoaplysinopsin requires multi-step reactions involving thiosemicarbazide and phosphorus oxychloride .
Biological Activity
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS No. 49844-30-6) is a brominated derivative of tetrahydro-1H-carbazole-1-carboxylic acid. This compound belongs to the class of indole derivatives and has garnered interest due to its diverse biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C13H12BrNO2
- Molecular Weight : 294.14 g/mol
- Melting Point : 229-230 °C
The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. The compound may exert its effects through:
- Binding to specific receptors or enzymes.
- Modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related indole derivatives can inhibit tumor cell growth in various cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CA-4 | A549 | 0.009–0.013 | Tubulin inhibition |
| Compound 7a | SGC-7901 | 0.011–0.015 | Tubulin polymerization inhibition |
Antimicrobial Activity
Some studies have suggested that carbazole derivatives possess antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further investigation.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a similar structure may offer neuroprotective benefits. This activity is hypothesized to be linked to their antioxidant properties and ability to modulate neuroinflammatory processes.
Case Studies
-
Study on Anticancer Properties :
A study demonstrated that several carbazole derivatives showed potent anticancer activity through the inhibition of tubulin polymerization. The compound's effects were evaluated using MTT assays across different cancer cell lines, revealing significant cytotoxicity at low concentrations . -
Neuroprotective Study :
Another investigation explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways.
Q & A
Q. What software tools ensure data integrity and reproducibility in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
